molecular formula C7H2BrClFNO2S B1415631 3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride CAS No. 1807076-23-8

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride

Cat. No.: B1415631
CAS No.: 1807076-23-8
M. Wt: 298.52 g/mol
InChI Key: PZVZESSYPFVDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and fluorine substituents. This compound is of significant interest in various scientific fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-4-fluorobenzenesulfonyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but lacks the cyano group.

    4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure but with different positions of substituents.

    3-Fluorobenzenesulfonyl chloride: Lacks both the bromine and cyano groups.

Uniqueness

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is unique due to the presence of all three substituents (bromine, cyano, and fluorine) on the benzenesulfonyl chloride core. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

3-bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-7-4(3-11)6(14(9,12)13)2-1-5(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZESSYPFVDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 3
3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 5
3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 6
3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.